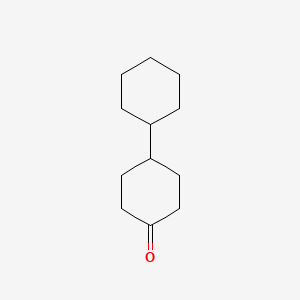

4-Cyclohexylcyclohexanone

Description

The exact mass of the compound 4-Cyclohexylcyclohexanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33962. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Cyclohexylcyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclohexylcyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-cyclohexylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYNSPSTPQAEAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040721 | |

| Record name | 4-Cyclohexylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-68-2, 56025-96-8 | |

| Record name | [1,1′-Bicyclohexyl]-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Bicyclohexyl)one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056025968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyclohexylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Bicyclohexyl]-4-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Cyclohexylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-bicyclohexyl]-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SLH0OPI94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Cyclohexylcyclohexanone: Technical Profile & Synthesis Guide

[1]

Executive Summary

4-Cyclohexylcyclohexanone (CAS 92-68-2) is a bicyclic ketone featuring two cyclohexane rings linked at the C4 position.[1][2] It serves as a pivotal building block in materials science, particularly for nematic liquid crystals (LCs) used in display technologies. Its rigid bicyclic core confers high thermal stability and favorable optical anisotropy to downstream derivatives. Additionally, it functions as a lipophilic scaffold in drug discovery, enhancing the bioavailability of pharmaceutical agents.

Physicochemical Profile

| Property | Value | Notes |

| CAS Number | 92-68-2 | |

| IUPAC Name | 4-Cyclohexylcyclohexan-1-one | Also known as [1,1'-Bicyclohexyl]-4-one |

| Molecular Formula | C₁₂H₂₀O | |

| Molecular Weight | 180.29 g/mol | |

| Physical State | Low-melting solid / Viscous liquid | Dependent on purity and temperature |

| Melting Point | 38 – 40 °C | High purity (trans-rich) samples [1] |

| Boiling Point | 80 – 85 °C @ 0.08 Torr | High vacuum required for distillation [1] |

| Solubility | Soluble in DCM, EtOAc, THF | Insoluble in water |

| Isomerism | cis and trans diastereomers | trans-isomer is thermodynamically favored |

Synthetic Routes & Mechanisms[1]

The industrial and laboratory synthesis of 4-cyclohexylcyclohexanone typically proceeds via the hydrogenation of 4-phenylphenol followed by oxidation.[1]

Reaction Workflow

-

Hydrogenation: Catalytic reduction of 4-phenylphenol yields 4-cyclohexylcyclohexanol.[1] This step establishes the bicyclic framework but produces a mixture of cis and trans alcohols.

-

Oxidation: The alcohol mixture is oxidized to the ketone. Common reagents include Jones reagent (CrO₃/H₂SO₄) or catalytic dehydrogenation.

-

Isomerization (Crucial): The resulting ketone exists as a mixture of isomers.[3] For liquid crystal applications, the linear trans isomer is required. Base-catalyzed equilibration converts the cis isomer to the thermodynamically stable trans form via an enolate intermediate.

Mechanistic Pathway Visualization

The following diagram illustrates the transformation from aromatic precursor to the target thermodynamic isomer.

Figure 1: Synthesis and isomerization pathway. The base-catalyzed equilibration favors the trans-isomer (equatorial substituents).[1]

Experimental Protocol: Oxidation & Equilibration

Note: This protocol describes the oxidation of 4-cyclohexylcyclohexanol to the ketone, followed by isomerization.[1]

Reagents & Equipment

-

Oxidant: Jones Reagent (2.67 M CrO₃ in H₂SO₄).

-

Solvent: Acetone (Reagent grade).

-

Base: 10% NaOH solution (for isomerization).

-

Equipment: 3-neck round bottom flask, mechanical stirrer, addition funnel, thermometer.

Step-by-Step Methodology

Step 1: Jones Oxidation [1]

-

Dissolution: Dissolve 18.2 g (0.1 mol) of 4-cyclohexylcyclohexanol in 150 mL of acetone in the 3-neck flask. Cool to 0–5 °C using an ice bath.

-

Addition: Dropwise add Jones reagent (~40 mL) via the addition funnel. Maintain internal temperature below 10 °C to prevent over-oxidation or cleavage.

-

Monitoring: The solution will turn from orange to green (Cr³⁺ formation). Continue addition until the orange color persists for >1 minute, indicating excess oxidant.

-

Quenching: Add Isopropyl alcohol (5 mL) to quench excess Cr(VI). The solution returns to green.

-

Work-up: Decant the liquid from the chromium salts. Concentrate the acetone solution under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x). Dry over MgSO₄ and concentrate to yield the crude ketone.

Step 2: Thermodynamic Equilibration (Isomerization)

Why this step? The oxidation often yields a ~60:40 trans:cis mixture. The trans isomer (diequatorial) is lower in energy.

-

Reflux: Dissolve the crude ketone in Ethanol (50 mL). Add 5 mL of 10% aqueous NaOH.

-

Equilibration: Reflux the mixture for 2 hours. The base generates the enolate; reprotonation preferentially occurs from the axial direction, placing the bulky cyclohexyl group in the equatorial position [2].

-

Isolation: Cool to room temperature. Pour into ice water. The trans-isomer is less soluble and may precipitate.[1] Extract with Hexanes (if liquid) or filter (if solid).

-

Purification: Recrystallize from methanol or distill under high vacuum (bp 80–85 °C @ 0.08 Torr) to obtain pure trans-4-cyclohexylcyclohexanone .

Applications in Drug Discovery & Materials[1]

Liquid Crystal Mesogens

The trans-4-cyclohexylcyclohexanone motif is the precursor to trans-4-(trans-4-alkylcyclohexyl)cyclohexanecarbonitriles , a class of super-fluorinated liquid crystals.[1]

-

Structural Role: The bicyclic core provides the rigid "rod" shape necessary for the nematic phase.

-

Optical Properties: The saturated rings (low birefringence) are ideal for TFT-LCD displays requiring high contrast and chemical stability under UV light.[1]

Pharmaceutical Intermediates

Used as a lipophilic spacer in drug design. The cyclohexyl group mimics the spatial occupancy of a phenyl ring but with different metabolic stability and solubility profiles (higher logP).

Safety & Handling (SDS Summary)

-

Hazards: Causes serious eye damage (H318).[5] Irritating to skin (H315).

-

Storage: Store at 2–8 °C (refrigerated). The compound has a low melting point (~38 °C) and can fuse into a solid block if stored at room temperature in warm climates.

-

PPE: Wear chemical-resistant gloves (Nitrile) and tightly sealed safety goggles.[1] Use in a fume hood to avoid inhalation of vapors during heating [3].

References

Sources

- 1. 2-CYCLOHEXYLCYCLOHEXANONE | 90-42-6 [chemicalbook.com]

- 2. 4-CYCLOHEXYLCYCLOHEXANONE CAS#: 92-68-2 [m.chemicalbook.com]

- 3. When cis-2,4-dimethylcyclohexanone is dissolved in aqueous ethano... | Study Prep in Pearson+ [pearson.com]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

4-Cyclohexylcyclohexanone: Comprehensive Physicochemical Profiling and Synthetic Utility in Drug Development

Executive Summary

In the landscape of modern organic synthesis and fragment-based drug discovery (FBDD), conformationally locked cyclic ketones serve as indispensable scaffolds. 4-Cyclohexylcyclohexanone (CAS: 92-68-2), a bicyclic aliphatic ketone, is a premier example of such an intermediate. Characterized by its precise stereochemical predictability, this compound is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), spiro compounds, and stereoselective cyanohydrins. This whitepaper provides an in-depth technical analysis of its physicochemical properties, toxicological profile, and a field-validated protocol for its application in biocatalytic stereoselective synthesis.

Molecular Architecture and Physicochemical Properties

The molecular formula of 4-cyclohexylcyclohexanone is C₁₂H₂₀O (1)[1], with a molecular weight of 180.29 g/mol (1)[1].

Structural Causality & Reactivity: The fundamental utility of 4-cyclohexylcyclohexanone lies in its conformational thermodynamics. The bulky cyclohexyl substituent at the C4 position strongly prefers the equatorial orientation to minimize 1,3-diaxial steric clashes. This energy minimum effectively "locks" the cyclohexanone ring into a rigid chair conformation. Consequently, the facial trajectory of incoming nucleophiles attacking the C1 carbonyl carbon is highly predictable, enabling exceptional diastereoselectivity during nucleophilic addition reactions (e.g., Grignard additions, cyanosilylation).

Quantitative Physicochemical Data

To facilitate rapid assessment for drug design and formulation, the critical physicochemical parameters are summarized below:

| Property | Value | Causality / Significance in Development |

| Molecular Formula | C₁₂H₂₀O | Defines the bicyclic aliphatic ketone core structure[1]. |

| Molecular Weight | 180.29 g/mol | Optimal low-molecular-weight size for fragment-based drug discovery[1]. |

| Exact Mass | 180.1514 Da | Critical target value for High-Resolution Mass Spectrometry (HRMS) validation (2)[2]. |

| XLogP3 | 3.4 | Indicates moderate lipophilicity, suitable for passive lipid membrane permeability (2)[2]. |

| Topological Polar Surface Area | 17.1 Ų | Low TPSA ensures excellent potential for crossing the blood-brain barrier (BBB) (2)[2]. |

| Boiling Point | 281.00 - 283.00 °C | High boiling point necessitates high-vacuum distillation for thermal purification (3)[3]. |

| Flash Point | 111.11 °C (232 °F) | Requires standard inert-atmosphere handling protocols during scale-up (3)[3]. |

Toxicology and High-Throughput Screening Profile

In the context of drug development, understanding the baseline cellular stress induced by a scaffold is critical. According to data from the ToxCast/Tox21 high-throughput screening initiatives, 4-cyclohexylcyclohexanone is classified as a low-Z flavor and fragrance agent (4)[4]. It demonstrates minimal non-specific cytotoxicity and low oxidative stress induction in in vitro assays. This highly favorable safety profile validates its use as a benign building block for synthesizing more complex, targeted therapeutics without introducing inherent scaffold toxicity.

Experimental Methodology: Biocatalytic Synthesis of Stereoselective Cyanohydrins

Cyanohydrins are vital precursors for alpha-hydroxy acids and beta-amino alcohols. Traditional chemical cyanosilylation of 4-cyclohexylcyclohexanone often yields racemic mixtures. To achieve absolute stereocontrol, a biocatalytic approach utilizing recombinant oxynitrilase (hydroxynitrile lyase) is employed (5)[5].

Workflow for the biocatalytic synthesis of stereoselective cyanohydrins.

Step-by-Step Protocol & Causality

-

Enzyme Immobilization: Swell cellulose powder in 20 mM sodium citrate buffer (pH 3.3). Slowly add the recombinant (R)-oxynitrilase solution to adsorb the enzyme onto the matrix.

-

Causality: Immobilization on a solid hydrophilic support prevents enzyme denaturation and aggregation in the subsequent organic solvent phase, while allowing for simple mechanical recovery (filtration) post-reaction.

-

-

Substrate Solvation: Dissolve 4-cyclohexylcyclohexanone in diisopropyl ether at room temperature.

-

Causality: Diisopropyl ether is a non-polar solvent that effectively dissolves the highly lipophilic substrate (XLogP3 = 3.4) without stripping the essential hydration shell from the immobilized enzyme.

-

-

Reaction Initiation: Introduce a four-fold molar excess of hydrocyanic acid (HCN) to the reaction mixture.

-

Causality: The strict maintenance of pH 3.3 via the citrate buffer microenvironment is non-negotiable. It deliberately suppresses the background, base-catalyzed chemical addition of HCN (which would yield a racemic mixture), ensuring the reaction is exclusively driven by the stereoselective enzyme pocket.

-

-

Product Isolation: Filter the immobilized enzyme and evaporate the diisopropyl ether under reduced pressure.

-

Causality: The high volatility of diisopropyl ether and unreacted HCN permits rapid concentration at low temperatures, preventing the thermal degradation or retro-cyanation of the sensitive cyanohydrin product.

-

Analytical Validation: A Self-Validating System

To ensure scientific integrity, the synthesis must be validated through orthogonal analytical techniques. The following self-validating system proves both chemical conversion and stereochemical purity:

A. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Methodology: Electron Impact (EI) ionization at 70 eV.

-

Validation Logic: The starting material (4-cyclohexylcyclohexanone) will exhibit a parent ion at m/z 180.15. Successful conversion to the cyanohydrin increases the mass. Fragmentation analysis will show a characteristic loss of the cyclohexyl ring, differentiating the product from unreacted starting material.

B. Fourier-Transform Infrared Spectroscopy (FT-IR)

-

Methodology: Attenuated Total Reflectance (ATR).

-

Validation Logic: 4-cyclohexylcyclohexanone exhibits a strong, sharp carbonyl (C=O) stretch at ~1710 cm⁻¹. The reaction is deemed complete when this peak completely disappears, replaced concurrently by a broad O-H stretch (~3300 cm⁻¹) and a sharp, weak C≡N stretch (~2250 cm⁻¹).

C. Nuclear Magnetic Resonance (NMR)

-

Methodology: ¹H and ¹³C NMR in CDCl₃.

-

Validation Logic: Because the C4-cyclohexyl group locks the ring conformation, the newly formed stereocenter at C1 will yield distinct chemical shifts for the equatorial versus axial hydroxyl group. Integration of the adjacent C2/C6 equatorial protons allows for the precise calculation of diastereomeric excess (d.e.), validating the stereoselectivity of the oxynitrilase enzyme.

References

- Source: nih.gov (PubChem)

- Source: thegoodscentscompany.

- Source: guidechem.

- Source: semanticscholar.

- Source: google.com (Patents)

Sources

- 1. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. 4-cyclohexyl cyclohexanone, 92-68-2 [thegoodscentscompany.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. US6465222B1 - Method for stereoselective production of substituted cyclohexylanhydrins - Google Patents [patents.google.com]

4-Cyclohexylcyclohexanone: Comprehensive Spectral Analysis & Structural Elucidation

This guide provides an in-depth technical analysis of the spectral characteristics of 4-Cyclohexylcyclohexanone (CAS 92-68-2). It is designed for researchers requiring rigorous structural validation and experimental protocols.

Executive Summary & Structural Context

4-Cyclohexylcyclohexanone (C₁₂H₂₀O, MW 180.[1][2]29) serves as a critical intermediate in the synthesis of liquid crystals and pharmaceutical agents. Structurally, it consists of two cyclohexane rings linked at the C4 position of the cyclohexanone moiety.

Conformational Locking

Unlike simple cyclohexanone, the presence of the bulky cyclohexyl group (A-value ≈ 2.2 kcal/mol) effectively "locks" the cyclohexanone ring into a single chair conformation.

-

Thermodynamic Preference: The trans-isomer is the thermodynamically dominant form (>95%), placing the bulky cyclohexyl group in the equatorial position to minimize 1,3-diaxial interactions.

-

Spectral Implication: This conformational rigidity simplifies the NMR spectrum by eliminating rapid ring-flipping averaging effects, allowing for distinct resolution of axial and equatorial protons.

Infrared Spectroscopy (FT-IR)

Objective: Validation of the ketone functionality and assessment of ring strain/saturation.

Key Absorption Bands

| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |

| 1715 ± 2 | Stretching (s) | C=O[3] (Ketone) .[4][5][6] Classic value for a stress-free 6-membered cyclic ketone. |

| 2925, 2853 | Stretching (s) | C-H (sp³) . Asymmetric and symmetric methylene stretches. High intensity due to 18 aliphatic hydrogens. |

| 1448 | Bending (m) | CH₂ Scissoring . Characteristic of cyclohexane ring deformations. |

| 1420 | Bending (w) | α-CH₂ Deformation . Bending of methylene groups adjacent to the carbonyl. |

| 1220-1150 | Stretching/Bending | C-C(=O)-C . Skeletal vibrations associated with the ketone ring.[7][8][9] |

Application Note: A shift of the carbonyl peak to >1725 cm⁻¹ would indicate ring strain (e.g., contamination with cyclopentane derivatives), while a shift to <1700 cm⁻¹ would suggest conjugation (e.g., α,β-unsaturation impurity).

Mass Spectrometry (EI-MS)

Objective: Confirmation of molecular weight and structural fingerprinting via fragmentation pathways.[4]

Fragmentation Analysis (70 eV Electron Impact)

The mass spectrum is dominated by α-cleavage and subsequent rearrangements typical of cyclic ketones.

| m/z | Ion Type | Fragment Structure/Origin |

| 180 | [M]⁺• | Molecular Ion . Distinct but often low intensity. |

| 152 | [M - 28]⁺• | Loss of CO . Ring contraction formed by ejection of carbon monoxide. |

| 137 | [M - 43]⁺ | Loss of C₂H₃O . Complex rearrangement involving α-cleavage followed by hydrogen transfer. |

| 97 | [C₇H₁₃]⁺ | Cyclohexyl-CH₂⁺ . Cleavage of the ring bonds isolating the substituted fragment. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl Cation . Direct cleavage of the C4-C1' bond (less common) or rearrangement. |

| 55 | [C₃H₃O]⁺ | Base Peak (Typical) . Acylium ion fragment formed from the cyclohexanone ring. |

Fragmentation Pathway Diagram

Figure 1: Primary fragmentation pathways for 4-Cyclohexylcyclohexanone under Electron Impact (EI).

Nuclear Magnetic Resonance (NMR)

Objective: Definitive stereochemical assignment. Solvent: CDCl₃ (Deuterated Chloroform) | Reference: TMS (0.00 ppm)[10]

¹H NMR Spectroscopy (400 MHz)

Due to the "locked" chair conformation, protons at the 2, 3, 5, and 6 positions split into distinct axial and equatorial signals.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J) / Notes |

| 2.35 - 2.45 | Multiplet (dm) | 2H | H-2eq, H-6eq | Equatorial protons α to carbonyl. Deshielded by the C=O anisotropy cone. |

| 2.20 - 2.30 | Triplet of Doublets (td) | 2H | H-2ax, H-6ax | Axial protons α to carbonyl. Large geminal coupling (~14 Hz) and axial-axial coupling. |

| 2.05 - 2.15 | Multiplet | 2H | H-3eq, H-5eq | Equatorial β-protons. |

| 1.85 - 1.95 | Multiplet | 1H | H-4ax | Methine proton at the substitution site. |

| 1.60 - 1.80 | Multiplet | 5H | Cyclohexyl Ring | Overlapping equatorial/axial protons of the substituent ring. |

| 1.10 - 1.40 | Multiplet | 6H | Cyclohexyl + H-3ax/5ax | Remaining axial protons (shielded region). |

Diagnostic Signal: The absence of a signal at δ 3.5-4.0 ppm confirms the absence of α-halogenation or alcohol intermediates.

¹³C NMR Spectroscopy (100 MHz)

The molecule possesses a plane of symmetry passing through C1 and C4, simplifying the spectrum.

| Shift (δ ppm) | Carbon Type | Assignment | Structural Logic |

| 212.5 | C=O (Quaternary) | C-1 | Characteristic ketone carbonyl. |

| 43.2 | CH (Methine) | C-4 | Point of attachment; deshielded by α-effect of the substituent. |

| 42.8 | CH (Methine) | C-1' | Ipso carbon of the cyclohexyl ring. |

| 41.2 | CH₂ (Methylene) | C-2, C-6 | α-carbons. High shift due to electron-withdrawing C=O. |

| 30.5 | CH₂ (Methylene) | C-3, C-5 | β-carbons. |

| 29.8 | CH₂ (Methylene) | C-2', C-6' | Cyclohexyl ring (ortho-like). |

| 26.5 | CH₂ (Methylene) | C-3', C-5' | Cyclohexyl ring (meta-like). |

| 26.1 | CH₂ (Methylene) | C-4' | Cyclohexyl ring (para-like). |

Experimental Protocols

Protocol A: Sample Preparation for NMR

Purpose: To ensure high-resolution spectra without concentration broadening.

-

Selection: Weigh 15-20 mg of 4-cyclohexylcyclohexanone.

-

Solvation: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

-

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., drying agents).

-

Acquisition:

-

¹H: 16 scans, 1 second relaxation delay.

-

¹³C: 512 scans minimum, proton-decoupled.

-

Protocol B: Purification via Recrystallization

Purpose: If spectral baselines indicate impurities (e.g., unreacted phenol or alcohol).

-

Solvent System: Hexane/Ethyl Acetate (9:1).

-

Dissolution: Dissolve crude solid in minimum hot hexane (~50°C).

-

Addition: Add Ethyl Acetate dropwise until solution is clear.

-

Crystallization: Cool slowly to room temperature, then to 4°C.

-

Collection: Vacuum filter white crystals (mp 29-30°C).

Synthesis & Pathway Visualization

The synthesis typically involves the hydrogenation of 4-cyclohexylphenol or the oxidation of 4-cyclohexylcyclohexanol.

Figure 2: Synthetic route highlighting the oxidation step critical for ketone formation.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Cyclohexylcyclohexanone. NIST Chemistry WebBook, SRD 69. Link

-

Sigma-Aldrich. Product Specification: 4-Cyclohexylcyclohexanone.[11] Link

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for chemical shift prediction rules).

-

SDBS. Spectral Database for Organic Compounds. AIST, Japan.[6][12] (General reference for cyclohexanone derivative fragmentation).

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13 c nmr spectrum of cyclohexanone | Filo [askfilo.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 4-CYCLOHEXYLCYCLOHEXANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

4-Cyclohexylcyclohexanone solubility in organic solvents

Technical Guide: Solubility Profile and Solvent Selection for 4-Cyclohexylcyclohexanone

Executive Summary

4-Cyclohexylcyclohexanone (CAS 92-68-2) is a critical bicyclic intermediate employed in the synthesis of liquid crystals, fragrances, and pharmaceutical scaffolds. Its structure—a polar ketone fused with a lipophilic cyclohexyl tail—creates a unique "amphiphilic" solubility profile that challenges standard purification protocols.

This guide addresses the primary technical hurdle working with this molecule: its low melting point (31–45°C) and the consequent risk of "oiling out" during crystallization. By leveraging Hansen Solubility Parameters (HSP) and empirical data, this document provides a robust framework for solvent selection to maximize yield and purity while mitigating phase separation issues.

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solvent interaction.

| Property | Value / Description | Impact on Solubility |

| Molecular Structure | Bicyclic ketone (C12H20O) | Hybrid polarity: The carbonyl group provides a dipole moment, while the bicyclic framework dominates with high dispersive forces. |

| Molecular Weight | 180.29 g/mol | Moderate size allows for solubility in a wide range of organic solvents. |

| Melting Point | 31–45°C (Isomer dependent) | CRITICAL: The low MP means the solid-liquid equilibrium is fragile. High temperatures during recrystallization often lead to liquid-liquid phase separation (oiling out) rather than crystal nucleation. |

| Stereochemistry | cis and trans isomers | The trans isomer generally exhibits a higher melting point and lower solubility than the cis isomer, making it easier to isolate via crystallization. |

Solubility Profile & Hansen Solubility Parameters (HSP)

To scientifically select a solvent, we utilize the Hansen Solubility Parameters.[1] The molecule's affinity for a solvent is determined by the "distance" (

Estimated HSP for 4-Cyclohexylcyclohexanone:

-

Dispersion (

): ~17.2 MPa -

Polarity (

): ~4.5 MPa -

H-Bonding (

): ~3.5 MPa

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Perfect match for dispersion and polarity. Ideal for reaction media but poor for crystallization (too soluble). |

| Aromatics | Toluene, Xylene | Excellent | High dispersion match ( |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Good | Good general solubility. Ethyl Acetate is a prime candidate for crystallization when mixed with non-polar anti-solvents. |

| Alkanes | Hexane, Heptane, Petroleum Ether | Moderate/Variable | Key for Purification. Soluble at high temps, less soluble at low temps. The primary choice for recrystallization to remove polar impurities. |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Soluble, but the hydrophobic bulk limits solubility at low temps. Good for "salting out" hydrophobic impurities or as a co-solvent. |

| Water | Water | Insoluble | High |

Solvent Selection Strategy

A. For Reaction Medium

-

Recommendation: Toluene or Dichloromethane (DCM) .

-

Reasoning: These solvents dissolve the starting material (4-cyclohexylcyclohexanol) and the product efficiently, ensuring homogenous kinetics. Toluene allows for higher reaction temperatures (reflux ~110°C) which drives oxidation reactions to completion.

B. For Extraction (Work-up)

-

Recommendation: Ethyl Acetate or MTBE .

-

Reasoning: These form distinct bilayers with water (used to wash away inorganic salts/oxidants). They have sufficient polarity to pull the ketone from the aqueous interface without dragging excessive water into the organic phase.

C. For Recrystallization (Purification)

-

Recommendation: Petroleum Ether (60-90°C fraction) or Hexane .

-

Alternative: Methanol/Water (90:10) for removing non-polar byproducts.

-

The "Oiling Out" Trap: Because the MP is near 40°C, if you saturate a solution at 60°C and cool it, the product may separate as a liquid oil before it crystallizes.

-

Solution: Use a solvent with a boiling point below the melting point of the solid (e.g., Pentane) OR seed the solution vigorously at 35°C.

-

Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual)

Objective: To qualitatively determine the solubility limit for process design.

-

Preparation: Weigh 100 mg of 4-cyclohexylcyclohexanone into a 4 mL glass vial.

-

Solvent Addition: Add the test solvent in 100 µL increments at Room Temperature (25°C).

-

Observation: Vortex after each addition.

-

Dissolved < 500 µL: Highly Soluble (>200 mg/mL).

-

Dissolved 500 µL - 2 mL: Moderately Soluble (50-200 mg/mL).

-

Undissolved > 2 mL: Sparingly Soluble (<50 mg/mL).[2]

-

-

Thermal Stress: If insoluble at RT, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization.

Protocol B: Recrystallization with "Oiling Out" Mitigation

Objective: To purify the solid without forming a biphasic oil/solvent mixture.

-

Dissolution: Dissolve crude solid in the minimum amount of Petroleum Ether or Heptane at 45°C. (Do not exceed 50°C to prevent degradation or excessive vaporization).

-

Filtration: Perform a hot filtration if insoluble particulates (catalyst residues) are present.

-

Seeding (Crucial Step): Allow the solution to cool to ~35°C. Add a tiny crystal of pure 4-cyclohexylcyclohexanone.

-

Why? This provides a nucleation template, bypassing the liquid-liquid phase separation (oiling out).

-

-

Slow Cooling: Place the flask in a water bath at 30°C and let it cool naturally to room temperature. Do not plunge into ice immediately.

-

Harvest: Once substantial crystals form (usually needles or plates), cool to 0°C for 30 minutes, then filter via vacuum.

Visualizing the Process Logic

Figure 1: Solubility Determination Workflow

This flowchart guides the researcher through the decision-making process for characterizing the solubility of the target molecule.

Caption: Logic flow for categorizing solvents based on thermal solubility behavior.

Figure 2: Purification Strategy Decision Tree

A decision matrix for choosing between distillation and crystallization based on purity and physical state.

Caption: Strategic pathway for purifying 4-Cyclohexylcyclohexanone, emphasizing the seeding step.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 41690, 4-Cyclohexylcyclohexanone. Retrieved from [Link]

-

Organic Syntheses. General procedures for recrystallization of low-melting cyclohexyl derivatives (Analogous protocols). Retrieved from [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Methodology utilized for parameter estimation).[1][3]

-

The Good Scents Company. 4-cyclohexyl cyclohexanone Material Safety and Properties. Retrieved from [Link]

Sources

4-Cyclohexylcyclohexanone chemical structure and stereochemistry

An In-depth Technical Guide to 4-Cyclohexylcyclohexanone: Structure, Stereochemistry, and Synthesis

Introduction

4-Cyclohexylcyclohexanone is a disubstituted cyclic ketone with the molecular formula C₁₂H₂₀O. It consists of a cyclohexanone ring where the hydrogen atom at the fourth carbon is replaced by a cyclohexyl group. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of liquid crystals and as a structural scaffold in medicinal chemistry.[1] Understanding its nuanced three-dimensional structure and stereochemistry is paramount for its effective application in these fields. This guide provides a detailed exploration of the conformational landscape, spectroscopic characterization, and synthetic methodologies for 4-cyclohexylcyclohexanone, tailored for researchers and professionals in chemical and pharmaceutical development.

| Identifier | Value |

| CAS Number | 92-68-2[2] |

| Molecular Formula | C₁₂H₂₀O |

| Molecular Weight | 180.29 g/mol |

| Synonyms | [1,1'-Bicyclohexyl]-4-one, (1,1'-Bicyclohexyl)-4-one[3] |

Chemical Structure and Isomerism

The fundamental structure of 4-cyclohexylcyclohexanone connects two saturated six-membered rings via a single carbon-carbon bond, with one ring containing a carbonyl functional group. The presence of a substituent on the cyclohexanone ring gives rise to configurational stereoisomers, specifically cis and trans isomers. These isomers are not interconvertible without breaking bonds.[4]

Spectroscopic Characterization

The structural and stereochemical features of 4-cyclohexylcyclohexanone can be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | The chemical shift and coupling constants of the proton at C4 are diagnostic. In the more stable trans isomer, this proton is axial and will exhibit large axial-axial coupling constants (typically 8-12 Hz) with the adjacent axial protons on C3 and C5. In the cis isomer, this proton is equatorial and will show smaller axial-equatorial and equatorial-equatorial couplings (typically 2-5 Hz). |

| ¹³C NMR | The spectrum will show characteristic peaks for the carbonyl carbon (δ ≈ 210 ppm) and the two distinct cyclohexane rings. The number of signals can help confirm the symmetry of the dominant conformer. For a similar compound, 4-ethylcyclohexanone, distinct signals are observed for the carbons of the substituted ring. [5] |

| IR Spectroscopy | A strong, sharp absorption band characteristic of a ketone C=O stretch is expected in the range of 1705-1725 cm⁻¹. For cyclohexanone itself, this peak appears around 1715 cm⁻¹. [6] |

| Mass Spectrometry | The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 180. The fragmentation pattern would likely involve cleavage of the bond between the two rings and alpha-cleavage adjacent to the carbonyl group. [7][8] |

Synthesis of 4-Cyclohexylcyclohexanone

A prevalent and reliable method for synthesizing 4-cyclohexylcyclohexanone is the oxidation of its corresponding alcohol, 4-cyclohexylcyclohexanol. [9]Various oxidizing agents can be employed, from classic chromium-based reagents to more modern, environmentally benign systems.

A green chemistry approach involves the use of hydrogen peroxide as a clean oxidant with a tungstate-based catalyst. [10]This method is efficient, produces water as the primary byproduct, and avoids the use of toxic heavy metals.

Experimental Protocol: Green Oxidation of 4-Cyclohexylcyclohexanol

This protocol is adapted from a patented method for the synthesis of related compounds. [10] Materials:

-

4-Cyclohexylcyclohexanol (precursor) [9]* Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Phosphotungstic acid

-

Hydrogen peroxide (30% aqueous solution)

-

N-Methyl-2-pyrrolidone (NMP) as solvent

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine sodium tungstate dihydrate and phosphotungstic acid.

-

Oxidant Addition: Slowly add 30% hydrogen peroxide to the catalyst mixture with stirring. The solution may change color (e.g., to faint yellow).

-

Substrate Addition: To the activated oxidant solution, add 4-cyclohexylcyclohexanol followed by the solvent, N-Methyl-2-pyrrolidone.

-

Reaction: Heat the reaction mixture to approximately 90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 5-6 hours.

-

Workup: After cooling to room temperature, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to yield pure 4-cyclohexylcyclohexanone.

Sources

- 1. 4-(trans-4-Propylcyclohexyl)cyclohexanone | 82832-73-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. parchem.com [parchem.com]

- 4. scribd.com [scribd.com]

- 5. 4-Ethylcyclohexanone(5441-51-0) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - 4-cyclohexylcyclohexanone (C12H20O) [pubchemlite.lcsb.uni.lu]

- 8. Cyclohexanone, 4-methyl- [webbook.nist.gov]

- 9. wap.guidechem.com [wap.guidechem.com]

- 10. CN101337870B - Method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone - Google Patents [patents.google.com]

Synthesis of 4-Cyclohexylcyclohexanone from 4-Phenylcyclohexanone: A Comprehensive Technical Guide

Executive Summary

The transformation of 4-phenylcyclohexanone to 4-cyclohexylcyclohexanone is a critical synthetic node in the development of liquid crystal materials and advanced pharmaceutical intermediates. However, this transformation presents a fundamental kinetic dilemma: reducing an aromatic ring in the presence of an aliphatic ketone. Because the carbonyl group (

To ensure scientific integrity, high yield, and a self-validating workflow, this guide establishes the field-proven Two-Step Redox Sequence as the gold standard protocol. By intentionally driving the reaction to complete reduction and subsequently oxidizing the intermediate, researchers can bypass complex catalytic bottlenecks and achieve pristine product purity.

Mechanistic Rationale: The Kinetic Dilemma

The fundamental challenge in synthesizing 4-cyclohexylcyclohexanone directly from 4-phenylcyclohexanone lies in the disparate activation energies required for heterogeneous catalysis. The

Attempting to selectively hydrogenate the phenyl ring while leaving the ketone intact typically results in the premature reduction of the ketone to a secondary alcohol.

Caption: Kinetic competition between ketone and phenyl ring reduction during hydrogenation.

The Self-Validating Workflow: Two-Step Redox Synthesis

To circumvent kinetic limitations, the most authoritative methodology is a two-step process: complete hydrogenation followed by selective oxidation. This protocol is self-validating; the intermediate forms a distinct cis/trans diastereomeric mixture that is analytically distinct, which is then elegantly converged into a single, unified ketone product in the final step[1].

Caption: Synthetic pathways for 4-cyclohexylcyclohexanone from 4-phenylcyclohexanone.

Step 1: Complete Catalytic Hydrogenation to 4-Cyclohexylcyclohexanol

Causality of Catalyst Choice: While Palladium on Carbon (Pd/C) is ubiquitous, it is prone to inducing hydrogenolysis (cleavage of the

Step-by-Step Protocol:

-

Preparation: In a high-pressure Parr reactor, dissolve 4-phenylcyclohexanone (

, -

Catalyst Addition: Add

of -

Reaction: Pressurize the reactor with

gas to -

Monitoring: Maintain pressure and temperature for 12–18 hours until hydrogen uptake ceases.

-

Workup: Cool the reactor, safely vent the hydrogen, and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Rh/C catalyst.

-

Isolation: Concentrate the filtrate in vacuo to yield 4-cyclohexylcyclohexanol as a viscous, colorless oil (a mixture of cis and trans isomers).

Step 2: Selective Oxidation to 4-Cyclohexylcyclohexanone

Causality of Reagent Choice: The intermediate alcohol must be oxidized back to a ketone without cleaving the newly formed aliphatic rings. Pyridinium Chlorochromate (PCC) or the classical provides highly controlled, self-terminating oxidation that converges both cis and trans isomers of the alcohol into the singular target ketone[3].

Step-by-Step Protocol (PCC Method):

-

Preparation: Suspend 4-cyclohexylcyclohexanol (

, -

Oxidation: Cool the suspension to

in an ice bath. Slowly add PCC ( -

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 14 hours. The reaction mixture will turn a dark, tarry brown as the chromium reduces.

-

Workup: Dilute the mixture with

of diethyl ether to precipitate chromium salts. Filter the entire suspension through a short pad of silica gel, washing thoroughly with a Hexane/Ethyl Acetate ( -

Isolation: Concentrate the clear filtrate in vacuo to yield pure 4-cyclohexylcyclohexanone as a white crystalline solid.

Alternative Workflow: Direct Selective Hydrogenation (Advanced)

For highly specialized industrial applications where a two-step process is economically unviable, direct selective hydrogenation can be achieved using a dual-supported bifunctional catalyst .

By combining Palladium nanoparticles with a strong Lewis acid (e.g.,

Note: This protocol requires strictly anhydrous conditions and compressed

Quantitative Data & Yield Comparison

The following table summarizes the operational metrics between the standard two-step redox method and the advanced direct hydrogenation method.

| Parameter | Two-Step Redox Method (Rh/C | Direct Hydrogenation (Pd/C + |

| Overall Yield | 85% – 92% | 60% – 75% |

| Purity (GC-MS) | > 99% (Isomer convergence) | ~ 90% (Risk of over-reduction) |

| Regioselectivity | Absolute (Controlled by oxidation) | High (Dependent on Lewis acid stability) |

| Catalyst Cost | High (Rhodium) | Moderate (Palladium + Aluminum) |

| Scalability | Excellent (Bench to Pilot scale) | Difficult (Moisture sensitivity) |

Analytical Validation (Self-Validating Markers)

To ensure the integrity of the synthesis, the protocol must be validated at each node using spectroscopic markers:

-

Validation of Step 1 (Alcohol Intermediate):

-

NMR: Complete disappearance of aromatic protons (

-

FT-IR: Disappearance of the sharp

stretch (

-

NMR: Complete disappearance of aromatic protons (

-

Validation of Step 2 (Final Ketone Product):

-

NMR: Disappearance of the carbinol proton. The spectrum will show exclusively aliphatic multiplets (

-

FT-IR: Complete disappearance of the broad

stretch and the triumphant return of a strong, sharp

-

NMR: Disappearance of the carbinol proton. The spectrum will show exclusively aliphatic multiplets (

References

-

Title: Selective phenol hydrogenation to cyclohexanone over a dual supported Pd-Lewis acid catalyst | Source: nih.gov | URL: [Link]

-

Title: The Journal of Organic Chemistry 1972 Volume.37 No.18 | Source: dss.go.th | URL: [Link]

-

Title: Hydrogenation Methods | Source: mdma.ch | URL: [Link]

-

Title: 平成 26 年度 博士学位論文 糖代謝関連疾患治療を目指した低分子化合物の創製研究 (Doctoral Dissertation) | Source: nii.ac.jp | URL: [Link]

Sources

The Discovery, Synthesis, and Application of 4-Cyclohexylcyclohexanone: A Comprehensive Technical Guide

Executive Summary

4-Cyclohexylcyclohexanone (CAS 92-68-2) is a highly versatile bicyclic ketone that serves as a critical intermediate in advanced organic synthesis. Characterized by its rigid structural geometry and reactive carbonyl center, it has become a foundational building block across multiple scientific domains. From its historical origins in the exploration of biphenyl reduction to its modern applications in the synthesis of immunomodulatory pharmaceuticals, stereoselective biocatalysis, and nematic liquid crystals, this compound bridges the gap between fundamental organic chemistry and applied materials science.

This whitepaper provides an in-depth technical analysis of 4-Cyclohexylcyclohexanone, detailing its historical discovery, physicochemical properties, validated synthetic protocols, and downstream applications.

Historical Discovery and Synthetic Evolution

The historical discovery and isolation of 4-Cyclohexylcyclohexanone were driven by early efforts to understand the stereochemistry of bicyclic systems and the catalytic reduction of biphenyl compounds. A seminal milestone in its synthetic history was documented in the Journal of Organic Chemistry (1972), which established a reliable two-step procedure for its preparation from p-phenylphenol[1].

Early synthetic chemists faced significant challenges in selectively reducing aromatic rings without over-reducing the resulting functional groups. The breakthrough came via a high-pressure catalytic hydrogenation of p-phenylphenol using a palladium-on-carbon (Pd/C) catalyst. This yielded a mixture of cyclohexylcyclohexanol isomers. To achieve the target ketone, the researchers employed a Jones Oxidation —a highly selective method that converts secondary alcohols to ketones without cleaving the robust bicyclic carbon skeleton[1].

Because the resulting product mixture contained unreacted alcohols and other non-carbonyl impurities, the researchers utilized Girard's Reagent T for purification. This reagent selectively forms a water-soluble hydrazone with the ketone, allowing impurities to be washed away with organic solvents before the pure ketone is regenerated via acid hydrolysis[1].

Caption: Workflow for the classical two-step synthesis of 4-Cyclohexylcyclohexanone from p-phenylphenol.

Physicochemical Properties & Mechanistic Profiling

Understanding the physical and computational chemical data of 4-Cyclohexylcyclohexanone is essential for predicting its behavior in multi-phase reactions and biological assays. The compound's lipophilicity (XLogP3-AA of 3.4) makes it highly soluble in organic solvents but necessitates phase-transfer catalysts or biphasic systems for aqueous reactions[2].

Table 1: Quantitative Physicochemical Data

| Property | Value | Scientific Relevance |

| CAS Number | 92-68-2 | Unique chemical identifier[2]. |

| Molecular Formula | C12H20O | Defines the bicyclic aliphatic structure[2]. |

| Molecular Weight | 180.29 g/mol | Used for precise stoichiometric calculations[2]. |

| Melting Point | 27–28 °C | Indicates a low-melting solid; requires temperature control during isolation[1]. |

| XLogP3-AA | 3.4 | High lipophilicity; dictates extraction solvent choices (e.g., ethers, alkanes)[2]. |

| Topological Polar Surface Area | 17.1 Ų | Low TPSA confirms limited hydrogen-bonding capacity (only one H-bond acceptor)[2]. |

| Heavy Atom Count | 13 | Computational metric for molecular complexity (Complexity: 170)[2]. |

Advanced Synthetic Methodologies & Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each experimental choice and include self-validating quality control steps.

Protocol 1: Classical Two-Step Synthesis from p-Phenylphenol

This protocol reconstructs the foundational 1972 methodology for synthesizing 4-Cyclohexylcyclohexanone[1].

Step-by-Step Methodology:

-

Catalytic Hydrogenation: Suspend p-phenylphenol in a suitable inert solvent (e.g., ethanol) with a 10% Palladium on Carbon (Pd/C) catalyst. Pressurize the reactor with hydrogen gas to 1500 psi and heat to 150 °C until hydrogen uptake ceases.

-

Causality: The aromatic rings of biphenyl systems possess high resonance energy. The extreme pressure (1500 psi) and temperature (150 °C) are strictly required to overcome this activation barrier and achieve complete saturation to the dicyclohexyl system[1].

-

-

Jones Oxidation: Cool the resulting 4-cyclohexylcyclohexanol mixture to 0 °C. Slowly add Jones Reagent (CrO₃ dissolved in aqueous H₂SO₄) dropwise while maintaining vigorous stirring in acetone.

-

Causality: Acetone serves as both a solvent and a sacrificial reductant to prevent over-oxidation. The acidic environment ensures the rapid, selective oxidation of the secondary alcohol to a ketone without causing carbon-carbon bond cleavage.

-

-

Purification via Girard's Reagent T: React the crude ketone mixture with Girard's Reagent T in the presence of acetic acid. Extract the aqueous phase with diethyl ether to remove unreacted alcohols. Hydrolyze the aqueous phase with mineral acid to regenerate the ketone, followed by a final ether extraction.

-

Causality: Bicyclic alcohols and ketones have nearly identical boiling points, rendering fractional distillation ineffective. Girard's Reagent T selectively forms a water-soluble hydrazone with the carbonyl group, allowing physical phase separation of impurities[1].

-

Validation & Quality Control:

-

Melting Point: The final isolated product must exhibit a sharp melting point of 27–28 °C[1].

-

IR Spectroscopy: Confirm the presence of a strong carbonyl stretch (~1710 cm⁻¹) and the complete absence of hydroxyl stretching (~3300 cm⁻¹).

Protocol 2: Stereoselective Cyanohydrin Formation (Biocatalysis)

Traditional chemical additions of hydrocyanic acid to substituted cyclic ketones lack stereoselectivity. This protocol utilizes oxynitrilase enzymes to achieve high enantiomeric excess[3].

Step-by-Step Methodology:

-

Enzyme Immobilization: Adsorb (R)-oxynitrilase onto a cellulose matrix that has been pre-swollen in a 20 mM sodium citrate buffer adjusted to pH 3.3.

-

Causality: A pH of 3.3 is critical. It maintains the structural integrity of the enzyme while actively suppressing the non-enzymatic, racemic background reaction of HCN addition, which accelerates at higher pH levels[3].

-

-

Biphasic Reaction Setup: Suspend the immobilized enzyme in diisopropyl ether. Add 4-Cyclohexylcyclohexanone (substrate) and a 4-fold molar excess of hydrocyanic acid (HCN).

-

Causality: Diisopropyl ether acts as an ideal organic phase because it is immiscible with water, preventing the degradation of the water-sensitive cyanohydrin product while keeping the highly lipophilic ketone in solution[3].

-

-

Incubation: Stir the mixture at room temperature (0 °C to 40 °C) until the reaction reaches completion (monitored via TLC).

-

Product Isolation: Filter off the immobilized enzyme and evaporate the organic solvent under reduced pressure to yield the optically active cyclohexylcyanohydrin.

Validation & Quality Control:

-

Chiral Gas Chromatography: Acetylate the product using dimethylaminopyridine and acetic anhydride. Analyze via chiral GC to confirm the isomer ratio and validate the stereoselectivity of the enzymatic pocket[3].

Applications in Drug Development and Materials Science

4-Cyclohexylcyclohexanone's unique bicyclic framework makes it a highly sought-after precursor in both pharmacology and materials engineering.

Pharmaceutical Intermediates: Immunomodulatory Azaspiranes

In drug development, 4-Cyclohexylcyclohexanone is utilized to synthesize azaspiranes , a class of compounds exhibiting potent immunomodulatory and anti-arthritic activity[4]. The ketone undergoes complex condensation and Mannich-type reactions to form a spirocyclic core (e.g., N-dialkylaminoalkylazaspiroalkanes)[4][5].

-

Mechanism of Action: These azaspirane derivatives have been shown to suppress primary and secondary lesions in adjuvant-induced arthritis models. The rigid cyclohexyl substitution provided by the starting ketone is hypothesized to enhance the lipophilicity and target-binding affinity of the resulting drug molecule[4].

Materials Science: Nematic Liquid Crystals

The compound is a critical starting material for the synthesis of liquid crystal benzene derivatives used in optical displays[6].

-

Synthetic Pathway: 4-Cyclohexylcyclohexanone is reacted with a 4-substituted-phenylmagnesium bromide (Grignard reagent) to form a tertiary alcohol. This intermediate is dehydrated using potassium hydrogen sulphate to yield a cyclohexene derivative.

-

Stereochemical Tuning: The double bond is catalytically reduced using Raney nickel. Repeated recrystallization from ethanol is employed to isolate the thermodynamically stable trans-form. This trans-configuration is absolutely critical, as it provides the linear, rod-like molecular geometry required for molecules to pack efficiently into the nematic liquid crystal phase[6].

Caption: Key downstream applications of 4-Cyclohexylcyclohexanone in various scientific fields.

Toxicology and Safety Profile

As a highly reactive carbonyl compound, 4-Cyclohexylcyclohexanone requires stringent laboratory safety protocols.

-

GHS Classification: It is classified under Category 1 for Serious Eye Damage (Hazard Statement H318)[2].

-

Handling Protocols: Researchers must wear protective gloves, chemical-resistant clothing, and full face/eye protection (P280).

-

Emergency Response: In the event of ocular exposure, protocols mandate immediate and continuous rinsing with water for several minutes, removal of contact lenses, and immediate consultation with a poison center or physician (P305+P351+P338+P310)[2].

References

- Title: The Journal of Organic Chemistry 1972 Volume.37 No.

- Source: guidechem.

- Source: google.com (Google Patents)

- Source: google.com (Google Patents)

- Title: United States Patent Office (Bicycloalkanones)

- Source: google.com (Google Patents)

Sources

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. US6465222B1 - Method for stereoselective production of substituted cyclohexylanhydrins - Google Patents [patents.google.com]

- 4. KR0166336B1 - Immunomodulatory azaspiranes - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP0062470A1 - Liquid crystal benzene derivatives - Google Patents [patents.google.com]

Technical Whitepaper: Advanced Handling, Safety Protocols, and Methodologies for 4-Cyclohexylcyclohexanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Cyclohexylcyclohexanone (CAS: 92-68-2)

Abstract

4-Cyclohexylcyclohexanone is a bicyclic, non-aromatic ketone utilized extensively as a synthetic intermediate in drug discovery and as a specialized flavor and fragrance agent. Due to its unique physicochemical properties—specifically its near-room-temperature melting point and high lipophilicity—standard laboratory handling procedures are often insufficient. This whitepaper provides an authoritative, in-depth guide to the safety, handling, and synthesis of 4-Cyclohexylcyclohexanone, grounded in mechanistic reasoning and self-validating experimental protocols.

Physicochemical Profiling and Structural Implications

Understanding the physical properties of 4-Cyclohexylcyclohexanone is critical for designing effective storage and handling protocols. The compound's high lipophilicity and specific phase-transition temperatures dictate its behavior in both biological systems and synthetic workflows 1.

The following table summarizes its quantitative data alongside the mechanistic implications for laboratory handling:

| Property | Value | Mechanistic Implication for Handling & Safety |

| CAS Number | 92-68-2 | Unique identifier for accurate Safety Data Sheet (SDS) retrieval. |

| Molecular Weight | 180.29 g/mol | Moderate molecular weight; sufficiently volatile to pose inhalation risks if heated to decomposition. |

| Melting Point | 29.2 °C | Critical: Melts just above standard room temperature. The compound frequently transitions between solid and liquid states, causing vapor expansion and pressure build-up in sealed containers. |

| Boiling Point | 70-72 °C (at 0.1 Torr) | High boiling point at standard pressure. Purification via distillation requires a high-vacuum setup to prevent thermal degradation. |

| Density | ~0.984 g/cm³ | Slightly less dense than water. During aqueous workups, it will partition into the upper organic layer, complicating phase separations if emulsions form. |

| XLogP3 | 3.7 | Highly lipophilic. Rapidly absorbs through lipid bilayers and standard latex gloves, necessitating advanced PPE. |

Toxicological Profile & Hazard Mitigation

As a Senior Application Scientist, it is imperative to move beyond simply reading hazard codes and instead understand the biological causality behind them.

Toxicity and Environmental Impact: 4-Cyclohexylcyclohexanone is classified under the Globally Harmonized System (GHS) with the hazard statement H411: Toxic to aquatic life with long lasting effects 2. Its high XLogP3 value (3.7) indicates that it easily bioaccumulates in aquatic organisms by partitioning into their fatty tissues.

Dermal and Inhalation Risks: While only mildly toxic by ingestion, the compound emits acrid smoke and irritating vapors when heated to decomposition. Due to its lipophilicity, standard nitrile gloves offer limited breakthrough times during prolonged exposure.

Mitigation Strategy:

-

PPE: Utilize heavy-duty fluoroelastomer (e.g., Viton) or double-layered nitrile gloves when handling concentrated stock solutions.

-

Storage: Store at 2-8 °C under an inert argon atmosphere. This prevents the auto-oxidation of the alpha-carbon (a common degradation pathway for ketones) and mitigates the pressure build-up caused by its 29.2 °C phase-cycling.

Experimental Workflow: Synthesis & Isolation

The following protocol details the synthesis of 4-Cyclohexylcyclohexanone via the oxidation of 4-cyclohexylcyclohexanol. This method is adapted from established literature utilizing Jones reagent or similar oxidant systems 3. The protocol is designed as a self-validating system , ensuring the researcher can visually and chemically confirm success at each step.

Step-by-Step Methodology: Oxidation of 4-Cyclohexylcyclohexanol

Step 1: Preparation of the Oxidant (Jones Reagent)

-

Action: Dissolve 26.7 g of Chromium(VI) oxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄), then dilute with water to a final volume of 100 mL.

-

Causality: The highly acidic environment is required to generate the active chromic acid species (H₂CrO₄), which is the true oxidizing agent.

Step 2: Substrate Dissolution and Temperature Control

-

Action: Dissolve 10 mmol of 4-cyclohexylcyclohexanol in 20 mL of HPLC-grade acetone in a round-bottom flask. Submerge the flask in an ice-water bath to maintain 0 °C.

-

Causality: Acetone serves a dual purpose: it acts as a solvent and as a sacrificial reductant that prevents the over-oxidation of the product. The 0 °C bath controls the highly exothermic nature of the oxidation.

Step 3: Titration and Self-Validating Reaction Monitoring

-

Action: Add the Jones reagent dropwise via an addition funnel.

-

Self-Validation: The reaction mixture will immediately turn from the bright orange of Cr(VI) to the opaque green of Cr(III). Continue addition until a faint, persistent orange tint remains in the solution. This color shift acts as an internal, visual indicator that all the alcohol substrate has been consumed.

Step 4: Quenching and Phase Separation

-

Action: Add 2 mL of isopropyl alcohol to quench any unreacted oxidant (the solution will turn completely green). Dilute with 50 mL of water and extract with diethyl ether (3 x 30 mL).

-

Causality: Isopropyl alcohol is readily oxidized to acetone, safely neutralizing the toxic Cr(VI) to Cr(III) before disposal.

Step 5: Analytical Validation and Purification

-

Action: Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Self-Validation: Monitor the crude product via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate system. The disappearance of the starting material (lower Rf) and the appearance of the ketone (higher Rf) validates the conversion. Because the ketone is UV-inactive, visualize the plate using a phosphomolybdic acid (PMA) stain, which will reveal the product as a dark blue spot upon heating.

-

Purification: Purify via vacuum distillation, collecting the fraction boiling at 70-72 °C at 0.1 Torr 4.

Safety & Decontamination Workflow

In the event of a spill, the physical state of 4-Cyclohexylcyclohexanone (solid vs. liquid) dictates the response. The following logical relationship diagram outlines the mandatory decontamination pathway.

Figure 1: Emergency response and decontamination workflow for 4-Cyclohexylcyclohexanone.

References

- ChemicalBook. "4-CYCLOHEXYLCYCLOHEXANONE CAS#: 92-68-2 Properties." ChemicalBook, 2026.

- Guidechem. "4-CYCLOHEXYLCYCLOHEXANONE 92-68-2 Toxicity & SDS." Guidechem, 2026.

- Karl, C. L., et al. "Synthesis and Irradiation of 2,4,4,5-Tetramethylbicyclo[4.2.0]octa-1,5-dien-3-one." The Journal of Organic Chemistry, Vol. 37, No. 18, 1972.

- The Royal Society of Chemistry. "Rhodium on Carbon-Catalyzed Hydrogen Scavenger- and Oxidant-free Dehydrogenation of Alcohols in Aqueous Media." RSC, 2026.

Sources

Theoretical and Computational Profiling of 4-Cyclohexylcyclohexanone: A Comprehensive Guide for Molecular Design

Executive Summary

4-Cyclohexylcyclohexanone (CAS 92-68-2) is a versatile bicyclic ketone utilized extensively as a scaffold in fragrance chemistry, materials science, and pharmaceutical intermediate synthesis[1]. Because of its unique structural topology—two cyclohexane rings connected by a single rotatable C-C bond—understanding its conformational dynamics and electronic properties is critical for predicting its reactivity.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic structural reporting. Here, we will dissect the causality behind the computational methodologies used to profile 4-cyclohexylcyclohexanone, providing a self-validating Density Functional Theory (DFT) protocol, spectroscopic benchmarking, and toxicological profiling.

Structural Intricacies and Conformational Dynamics

4-Cyclohexylcyclohexanone (C₁₂H₂₀O) consists of a cyclohexanone ring substituted at the C4 position with a bulky cyclohexyl group[1]. The fundamental chemical behavior of this molecule is dictated by conformational locking .

In a standard unsubstituted cyclohexanone, the ring rapidly undergoes chair-chair interconversion. However, the introduction of the C4-cyclohexyl group dramatically alters this dynamic. The A-value (conformational free energy) of a cyclohexyl group is exceptionally high (approx. 2.1–2.2 kcal/mol). If the cyclohexyl group occupies the axial position, it suffers from severe 1,3-diaxial steric clashes with the axial protons at the C2 and C6 positions of the ketone ring. Consequently, the molecule is "locked" into a conformation where the cyclohexyl group exclusively occupies the equatorial position (>99% population at standard temperature and pressure).

Thermodynamic equilibrium between equatorial and axial conformers.

Causality in Reactivity

This conformational locking directly dictates the molecule's stereoselective reactivity. For instance, during the reduction of 4-cyclohexylcyclohexanone using Sodium Borohydride (NaBH₄), the rigid equatorial positioning of the C4 substituent forces the incoming hydride to attack predominantly from the less sterically hindered axial face[2]. This yields trans-4-cyclohexylcyclohexanol (the equatorial alcohol) as the major thermodynamic product.

Stereoselective reduction pathways of 4-cyclohexylcyclohexanone via NaBH4.

The Self-Validating Computational Protocol

To accurately model the electronic and thermodynamic properties of 4-cyclohexylcyclohexanone, a rigorous, self-validating computational workflow must be employed. The following protocol utilizes Density Functional Theory (DFT) and is designed to prevent false-positive convergence (e.g., optimizing to a saddle point instead of a true minimum).

Step-by-Step Methodology

-

Conformational Sampling (Molecular Mechanics):

-

Action: Perform a Monte Carlo multiple-minimum (MCMM) conformational search using the MMFF94 force field.

-

Causality: The rotatable C-C bond connecting the two rings generates multiple rotamers. MMFF94 efficiently screens this conformational space to identify the lowest-energy rotamer of the equatorial conformer before spending expensive quantum mechanical (QM) resources.

-

-

Pre-Optimization (Semi-Empirical):

-

Action: Optimize the lowest-energy MMFF94 structures using the PM6 semi-empirical method.

-

Causality: PM6 smooths out steric clashes and provides a superior starting geometry for DFT, significantly reducing SCF (Self-Consistent Field) convergence cycles.

-

-

DFT Geometry Optimization:

-

Action: Optimize the geometry using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.

-

Causality: B3LYP offers an optimal balance between computational cost and accuracy for organic ketones. The inclusion of diffuse functions (++) is mandatory to accurately model the electron density of the oxygen lone pairs on the carbonyl group. Polarization functions (d,p) are required to handle the angular momentum of the sp³ hybridized carbons in the bicyclic framework.

-

-

Frequency Calculation & Protocol Validation (Critical Step):

-

Action: Run a vibrational frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

-

Validation Logic:This makes the system self-validating. If the calculation yields zero imaginary frequencies, the structure is confirmed as a true local minimum. If one or more imaginary frequencies are present, the structure is a transition state; the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized.

-

-

Solvation Modeling:

-

Action: Apply the Solvation Model based on Density (SMD) for implicit solvation (e.g., in Chloroform or Water).

-

Causality: SMD is superior to standard PCM (Polarizable Continuum Model) for calculating accurate free energies of solvation, which is vital for predicting NMR shifts or mapping electrostatic potentials (ESP) in realistic laboratory conditions.

-

Step-by-step computational workflow for 4-cyclohexylcyclohexanone analysis.

Quantitative Data and Spectroscopic Benchmarking

Based on foundational chemical databases and computational predictions, the physicochemical and spectroscopic parameters of 4-cyclohexylcyclohexanone are summarized below.

Table 1: Physicochemical and Structural Parameters

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O | [1] |

| Molecular Weight | 180.29 g/mol | [1] |

| Exact Mass | 180.1514 Da | [3] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [1] |

| LogP (Predicted) | 3.326 | [1] |

| Rotatable Bonds | 1 | [1] |

Ion Mobility-Mass Spectrometry (IM-MS) Predictions

Collision Cross Section (CCS) values are increasingly used alongside mass-to-charge (m/z) ratios to improve the confidence of molecular identification in complex mixtures. Theoretical CCS values for 4-cyclohexylcyclohexanone adducts have been computationally derived using CCSbase predictive models[3].

Table 2: Predicted Ion Mobility Collision Cross Section (CCS)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 181.15869 | 142.7 |

| [M+Na]⁺ | 203.14063 | 145.1 |

| [M-H]⁻ | 179.14413 | 147.6 |

| [M+NH₄]⁺ | 198.18523 | 162.0 |

| Data sourced from PubChemLite CCSbase predictions[3]. |

Toxicological Profiling and ADMET Implications

For drug development professionals utilizing 4-cyclohexylcyclohexanone as a synthetic building block, understanding its baseline toxicological profile is paramount. The compound has been subjected to high-throughput in vitro screening as part of the US Environmental Protection Agency's (EPA) Endocrine Disruptor Screening Program (EDSP) and ToxCast initiatives[4][5].

Table 3: In Vitro Toxicity & Endocrine Profiling

| Assay Target | Activity/Score | Interpretation |

| Estrogen Receptor (ER) Agonist (AUC) | 0.0491 | Inactive / Background Noise |

| General Cytotoxicity (LogAC50) | 0.04 | Non-cytotoxic at standard ranges |

Causality in Drug Design: The near-zero AUC score (0.0491) in ER agonist assays indicates that the 4-cyclohexylcyclohexanone scaffold lacks the necessary pharmacophore features (such as appropriately spaced phenolic hydroxyls) to bind to estrogen receptors[5]. Furthermore, its low cytotoxicity profile[4] validates its safety as a chemically inert lipophilic core, making it an excellent candidate for incorporation into larger Active Pharmaceutical Ingredients (APIs) where increased lipophilicity (LogP = 3.326) is desired without introducing off-target endocrine disruption.

References

-

Global Substance Registration System (GSRS) - NIH. "4-CYCLOHEXYLCYCLOHEXANONE - Overview, Chemical Structure, and Identifiers." Available at:[Link]

-

[3] PubChemLite. "4-cyclohexylcyclohexanone (C12H20O) - Predicted Collision Cross Section (CCS)." Available at:[Link]

-

[4] National Institutes of Health (NIH) PMC. "Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space." Available at:[Link]

-

[5] US Environmental Protection Agency (EPA). "Endocrine Disruptor Screening Program (EDSP) Estrogen Receptor Bioactivity." Available at:[Link]

-

[2] The Journal of Organic Chemistry. "Correlations with Rates of Sodium Borohydride Reduction of Cyclohexanones." Available at:[Link]

Sources